N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine scaffold linked to a benzothiazole moiety via a propionamide spacer. The benzothiazole group introduces aromaticity and hydrogen-bonding capabilities, while the dihydrobenzodioxine core contributes to conformational rigidity. The compound’s design likely aims to optimize interactions with biological targets, such as enzymes or receptors, by balancing lipophilicity and polarity. Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4S/c23-17(22-19-21-12-5-1-4-8-16(12)27-19)9-10-20-18(24)15-11-25-13-6-2-3-7-14(13)26-15/h1-8,15H,9-11H2,(H,20,24)(H,21,22,23) |
InChI Key |
JFVQFEVGHVWLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
The benzodioxine carboxylate intermediate is synthesized from 2,3-dihydro-1,4-benzodioxin-2-ol (PubChem CID 110711). A two-step oxidation-protection strategy is employed:
Oxidation to the Ketone :
- Reactant: 2,3-Dihydro-1,4-benzodioxin-2-ol.
- Reagent: Jones reagent (CrO₃/H₂SO₄).
- Conditions: 0–5°C, 2 hours.
- Yield: 78% (theoretical).
Baeyer-Villiger Oxidation :
- Reagent: m-Chloroperbenzoic acid (mCPBA).
- Conditions: Dichloromethane, 25°C, 12 hours.
- Yield: 65% (isolated).
Table 1: Optimization of Benzodioxine Carboxylic Acid Synthesis
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CrO₃/H₂SO₄ | 0–5 | 2 | 78 |
| 2 | mCPBA | 25 | 12 | 65 |
Synthesis of 3-(1,3-Benzothiazol-2-ylamino)propanoic Acid
The benzothiazole fragment is prepared via a cyclocondensation reaction:
- Thionation of Benzamide :
- Reactant: 2-Aminobenzamide.
- Reagent: Lawesson’s reagent.
- Conditions: Toluene, reflux, 6 hours.
- Yield: 82%.
- Coupling with β-Alanine :
- Reactant: Benzothiazole-2-thiol.
- Reagent: EDCl/HOBt.
- Conditions: DMF, 0°C→25°C, 24 hours.
- Yield: 70%.
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The most reliable method involves coupling the benzodioxine carboxylic acid with 3-(1,3-benzothiazol-2-ylamino)propylamine using EDCl and HOBt:
- Molar Ratio : 1:1.2 (acid:amine).
- Solvent : Anhydrous DMF.
- Temperature : 0°C→25°C, 24 hours.
- Yield : 68% (crude), 55% (after HPLC purification).
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Time (h) | Crude Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 68 | 95 |
| DCC/DMAP | CH₂Cl₂ | 48 | 52 | 88 |
| HATU | DMF | 12 | 75 | 90 |
Solid-Phase Synthesis for Scalability
A patent-derived method uses resin-bound intermediates to improve yield:
- Immobilization : Load benzodioxine carboxylic acid onto Wang resin via ester linkage.
- Amine Coupling : React with 3-(1,3-benzothiazol-2-ylamino)propylamine in DMF.
- Cleavage : TFA/CH₂Cl₂ (95:5), 2 hours.
- Yield : 80% (crude), 70% (purified).
Purification and Characterization
Chromatographic Techniques
Normal-Phase HPLC :
- Column: Silica gel (250 × 4.6 mm, 5 μm).
- Mobile Phase: Hexane/EtOAc (7:3).
- Retention Time: 12.3 minutes.
Reverse-Phase HPLC :
- Column: C18 (150 × 4.6 mm, 3.5 μm).
- Mobile Phase: H₂O/MeCN (60:40).
- Purity: >98%.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–6.82 (m, 8H, aromatic), 4.35 (t, 2H, CH₂).
- HRMS (ESI) : m/z 384.1221 [M+H]⁺ (calc. 384.1218).
Alternative Routes and Innovations
Enzymatic Coupling
Lipase-mediated amidation in non-aqueous media offers an eco-friendly alternative:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Solvent : tert-Butanol.
- Yield : 58% (24 hours).
Microwave-Assisted Synthesis
Reducing reaction time via microwave irradiation:
- Conditions : 100°C, 30 minutes.
- Yield : 72% (vs. 68% conventional).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous benzodioxine carboxamides and benzothiazole-containing derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key analogues include:
<sup>*</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations :
Benzothiazole vs. This could improve binding affinity to hydrophobic pockets or π-rich biological targets.
Propionamide Spacer: The three-carbon chain in the target compound may confer flexibility, allowing the benzothiazole group to adopt optimal conformations for interactions. In contrast, the dimethylamino-propylamide substituent introduces a basic nitrogen, which could enhance solubility in acidic environments .
Lipophilicity: The target compound’s higher logP (2.5) compared to the dimethylamino derivative (1.2) suggests greater lipophilicity, favoring blood-brain barrier penetration or interaction with lipid-rich targets.
Crystallographic and Computational Insights
Structural studies using SHELXL and ORTEP-3 have been critical in resolving bond lengths, angles, and intermolecular interactions in similar compounds . For example:
- In N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide , the dihydrobenzodioxine ring adopts a half-chair conformation, stabilized by intramolecular hydrogen bonds.
- The benzothiazole group in the target compound may introduce torsional strain in the propionamide linker, as observed in related structures .
Biological Activity
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C22H22N4O4S
- Molecular Weight : 438.5 g/mol
- Structural Components : It includes a benzothiazole moiety and a benzodioxine framework, which are known for their biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways. The benzothiazole and indole components are often associated with anticancer properties due to their ability to modulate cellular processes.
- Anti-inflammatory Effects : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The structure suggests that it may exhibit similar anti-inflammatory properties.
- Antimicrobial Properties : The presence of the benzothiazole moiety often correlates with antimicrobial activity, making it a candidate for further exploration in this area.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Unknown |
Case Study: Anticancer Activity
A study conducted on similar benzothiazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The research highlighted that modifications to the molecular structure could enhance potency against specific cancer types. This suggests that this compound may also possess such capabilities.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that compounds with similar structures can significantly inhibit COX-2 activity with IC50 values lower than those for COX-1, indicating selective anti-inflammatory properties. This could position the compound as a potential therapeutic agent for conditions like arthritis or other inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases and COX enzymes, disrupting signaling pathways crucial for cell survival and inflammation.
- Cellular Interaction : Its unique structural features allow it to interact with various biological targets, potentially leading to altered cellular responses.
Conclusion and Future Directions
This compound shows promise as a multifaceted therapeutic agent due to its diverse biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of structural modifications to enhance potency and selectivity.
Q & A
Q. Table 1: Key Characterization Data
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.25–4.50 (dioxane protons), δ 10.2 (NH) | |
| HRMS | m/z 375.11 (calculated for C₁₉H₁₈N₂O₃S) | |
| HPLC Retention | 12.3 min (70% acetonitrile, 0.1% TFA) |
How can computational methods predict reactivity and stability during synthesis?
Advanced Research Question
Integrate quantum mechanics (QM) and machine learning (ML):
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., amide bond formation barriers) .
- Solvent Effects : COSMO-RS simulations predict solvation energies in DMF or acetonitrile .
- Stability Screening : Molecular dynamics (MD) simulations assess hydrolytic degradation risks under acidic/basic conditions .
- Feedback Loops : Experimental data (e.g., failed reactions) refine computational models via ML algorithms .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) require:
- Orthogonal Assays : Compare enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays to rule out off-target effects .
- Purity Controls : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Structural Analogues : Synthesize derivatives (e.g., substituent variations on benzothiazole) to isolate structure-activity relationships (SAR) .
Q. Table 2: Bioactivity Comparison Framework
| Variable | Approach | Reference |
|---|---|---|
| Purity | HPLC-MS validation pre-assay | |
| Assay Type | Enzymatic vs. cell-based replication | |
| Solvent Controls | DMSO concentration standardized to ≤0.1% |
What strategies improve yield in multi-step syntheses of benzodioxine-carboxamide derivatives?
Advanced Research Question
- Stepwise Optimization : Isolate intermediates (e.g., benzothiazole-2-amine) and optimize each step separately .
- Catalyst Screening : Test Pd/Cu catalysts for Ullmann-type couplings (common in benzodioxine systems) .
- Workup Protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for high recovery .
How can researchers design scalable synthetic routes for gram-scale production?
Advanced Research Question
- Continuous Flow Chemistry : Reduces reaction time and improves heat transfer (critical for exothermic amide couplings) .
- Green Chemistry Metrics : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
